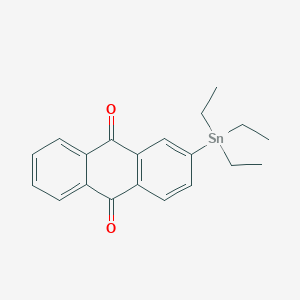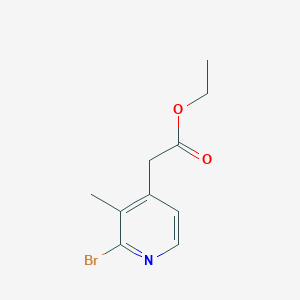
ethyl 2-(2-bromo-3-methylpyridin-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-bromo-3-methylpyridin-4-yl)acetate is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-bromo-3-methylpyridin-4-yl)acetate typically involves the bromination of 3-methylpyridine followed by esterification. One common method starts with 3-methylpyridine, which undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 2-bromo-3-methylpyridine is then reacted with ethyl bromoacetate in the presence of a base like potassium carbonate to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and esterification steps but utilizes industrial-grade equipment and reagents to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-bromo-3-methylpyridin-4-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution: Products include various substituted pyridines, depending on the nucleophile used.
Oxidation: Products can include pyridine carboxylic acids or other oxidized derivatives.
Reduction: Reduced products may include pyridine alcohols or other reduced forms of the compound.
Scientific Research Applications
Ethyl 2-(2-bromo-3-methylpyridin-4-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use this compound to study the biological activity of pyridine derivatives and their potential therapeutic effects.
Mechanism of Action
The mechanism of action of ethyl 2-(2-bromo-3-methylpyridin-4-yl)acetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and ester group can participate in various biochemical interactions, influencing the compound’s activity and selectivity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylpyridine: A closely related compound used in similar applications.
Ethyl 2-(3-bromopyridin-4-yl)acetate: Another derivative with similar chemical properties and applications.
Uniqueness
Ethyl 2-(2-bromo-3-methylpyridin-4-yl)acetate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. This makes it a valuable intermediate in the synthesis of specialized compounds with potential therapeutic benefits .
Properties
Molecular Formula |
C10H12BrNO2 |
|---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
ethyl 2-(2-bromo-3-methylpyridin-4-yl)acetate |
InChI |
InChI=1S/C10H12BrNO2/c1-3-14-9(13)6-8-4-5-12-10(11)7(8)2/h4-5H,3,6H2,1-2H3 |
InChI Key |
KITLFWZJHHRCIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C(=NC=C1)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Diphenylbenzo[g]quinoxaline](/img/structure/B13131610.png)
![3-Methyl-5,6,7,8-tetrahydropyrido[3,4-e][1,2,4]triazine hydrochloride](/img/structure/B13131632.png)
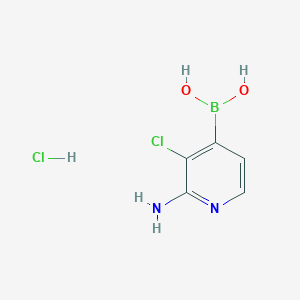
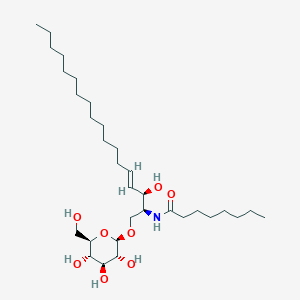

![6-(1,1-Bis(4-aminophenyl)ethyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide](/img/structure/B13131647.png)
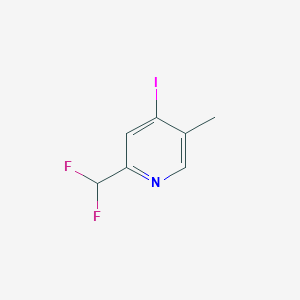
![2H-Phenanthro[1,10a-b]oxirene](/img/structure/B13131654.png)
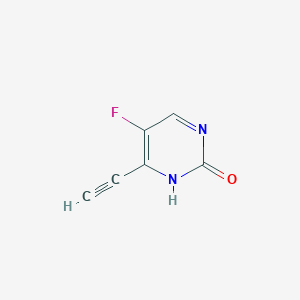
![(S)-methyl 6'-chloro-3',4,4',5-tetrahydro-2H,2'H-spiro[benzo[b][1,4]oxazepine-3,1'-naphthalene]-7-carboxylate](/img/structure/B13131672.png)
![1,4-Bis[(2,4-diethyl-6-methylphenyl)amino]anthraquinone](/img/structure/B13131680.png)
![N,N-diphenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-amine](/img/structure/B13131683.png)

